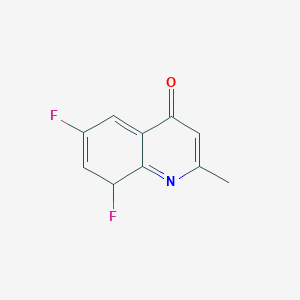

6,8-difluoro-2-methyl-8H-quinolin-4-one

Beschreibung

6,8-Difluoro-2-methyl-8H-quinolin-4-one is a fluorinated quinoline derivative characterized by its unique substitution pattern. Its molecular formula is C₁₀H₆F₂NO, with a molecular weight of 321.06 g/mol (CAS No. 219689-77-7) . The compound features two fluorine atoms at positions 6 and 8, a methyl group at position 2, and a ketone group at position 2.

Eigenschaften

Molekularformel |

C10H7F2NO |

|---|---|

Molekulargewicht |

195.16 g/mol |

IUPAC-Name |

6,8-difluoro-2-methyl-8H-quinolin-4-one |

InChI |

InChI=1S/C10H7F2NO/c1-5-2-9(14)7-3-6(11)4-8(12)10(7)13-5/h2-4,8H,1H3 |

InChI-Schlüssel |

AXZVXQOEUXQSLP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=O)C2=CC(=CC(C2=N1)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

6,8-Difluor-2-methyl-8H-chinolin-4-on durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umwandlung in Chinolin-4-on-Derivate.

Reduktion: Bildung von Hydrochinolinderivaten.

Substitution: Nucleophile Substitution von Fluoratomen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Katalytische Hydrierung unter Verwendung von Pd/C in Ethanol.

Substitution: Nucleophile Reagenzien wie Amine und Thiole.

Hauptprodukte

Oxidation: Chinolin-4-on-Derivate.

Reduktion: Hydrochinolinderivate.

Substitution: Amino- und Thiochinolinderivate.

Wissenschaftliche Forschungsanwendungen

6,8-Difluor-2-methyl-8H-chinolin-4-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer fluorierter Verbindungen verwendet.

Biologie: Untersucht auf seine möglichen antibakteriellen und antiviralen Eigenschaften.

Medizin: Untersucht auf seine mögliche Verwendung in antimalariellen und krebshemmenden Therapien.

Industrie: Wird bei der Entwicklung von Flüssigkristallen und Farbstoffen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 6,8-Difluor-2-methyl-8H-chinolin-4-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Fluorierte Chinoline sind beispielsweise dafür bekannt, die bakterielle DNA-Gyrase zu hemmen, ein Enzym, das für die DNA-Replikation in Bakterien unerlässlich ist. Diese Hemmung führt zur Störung der bakteriellen Zellteilung und des Wachstums.

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Difluoro-2-methyl-8H-quinolin-4-one undergoes various chemical reactions, including:

Oxidation: Conversion to quinolin-4-one derivatives.

Reduction: Formation of hydroquinoline derivatives.

Substitution: Nucleophilic substitution of fluorine atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using Pd/C in ethanol.

Substitution: Nucleophilic reagents such as amines and thiols.

Major Products

Oxidation: Quinolin-4-one derivatives.

Reduction: Hydroquinoline derivatives.

Substitution: Amino and thioquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

6,8-Difluoro-2-methyl-8H-quinolin-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential antibacterial and antiviral properties.

Medicine: Investigated for its potential use in antimalarial and anticancer therapies.

Industry: Utilized in the development of liquid crystals and dyes.

Wirkmechanismus

The mechanism of action of 6,8-difluoro-2-methyl-8H-quinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, fluorinated quinolines are known to inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and growth .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Groups

The compound’s structural analogs differ primarily in halogenation, substitution positions, and functional groups. Key comparisons include:

8-Fluoro-2-methylquinolin-4-ol (CAS: 288151-26-8)

- Structure : Single fluorine at position 8, hydroxyl group at position 3.

- Molecular Weight : ~223.2 g/mol (estimated).

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol (CAS: 18706-23-5)

- Structure : Chlorine atoms at positions 6 and 8, trifluoromethyl group at position 2, hydroxyl group at position 4.

- Molecular Weight : 282 g/mol.

- Key Differences : Chlorine substituents (vs. fluorine) increase steric bulk and lipophilicity, while the trifluoromethyl group enhances metabolic stability but may reduce solubility .

6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one (CAS: 1209780-69-7)

- Structure : Additional methyl group at position 1.

- Molecular Weight : ~335.1 g/mol (estimated).

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | Functional Group at C4 |

|---|---|---|---|---|

| 6,8-Difluoro-2-methyl-8H-quinolin-4-one | C₁₀H₆F₂NO | 321.06 | F (6,8) | Ketone |

| 8-Fluoro-2-methylquinolin-4-ol | C₁₀H₈FNO | 223.2 (estimated) | F (8) | Hydroxyl |

| 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol | C₁₀H₄Cl₂F₃NO | 282 | Cl (6,8) | Hydroxyl |

| 6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one | C₁₁H₈F₂NO | 335.1 (estimated) | F (6,8) | Ketone |

Key Observations :

- Fluorine atoms in 6,8-difluoro-2-methyl-8H-quinolin-4-one enhance electronegativity and hydrogen-bonding capacity compared to chlorine analogs .

- The ketone group at C4 increases electrophilicity, making it more reactive in nucleophilic addition reactions than hydroxyl-bearing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.